Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is primarily derived from the metabolic hydrolysis of vildagliptin at the cyano group, resulting in a carboxylic acid metabolite. It is classified as a small organic molecule with potential implications in diabetes treatment and metabolic research. Its chemical identification number is 565453-41-0 .
The synthesis of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate involves several key steps, primarily focusing on the hydrolysis of vildagliptin. The main synthetic route can be summarized as follows:
The molecular structure of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate features several important functional groups:
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate participates in various chemical reactions:
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate primarily exerts its effects through inhibition of the DPP-4 enzyme:
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not extensively documented |
Stability | Sensitive to hydrolysis |
pH Range | Stable between pH 4-7 |
The compound's stability can be influenced by environmental factors such as pH and temperature, which are critical during storage and handling.
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate has significant applications in scientific research:
Research may focus on further elucidating its role in metabolic pathways, exploring its therapeutic potential beyond diabetes treatment, and assessing its safety profile in various populations .
Vildagliptin undergoes primary hydrolysis at its cyano group to form the major inactive carboxylic acid metabolite M20.7 (LAY151). This reaction is predominantly catalyzed by dipeptidyl peptidase-4 (DPP-4), an enzyme classically known for its role in incretin hormone metabolism. DPP-4 hydrolyzes vildagliptin via a nucleophilic attack on the cyano carbon, forming a tetrahedral intermediate that collapses to yield the carboxylic acid derivative [5] [10].
Table 1: Enzymatic Hydrolysis of Vildagliptin to M20.7
Parameter | Value |
---|---|
Primary Metabolite | M20.7 (LAY151) |
Metabolic Enzyme | DPP-4 |
Catalytic Efficiency (kcat/Km) | 0.92 µM⁻¹min⁻¹ (human liver) |
Inhibition by Sitagliptin | >90% (at therapeutic conc.) |
Correlative studies in human, rat, and mouse liver fractions demonstrate a strong positive correlation (r = 0.917, p < 0.01) between DPP-4 activity (measured using Gly-Pro-AMC substrate) and M20.7 formation rates. Pharmacological DPP-4 inhibition with sitagliptin reduces M20.7 formation by 85–95% in human liver S9 fractions, confirming DPP-4 as the principal hydrolytic enzyme [5] [10]. Notably, the R623Q polymorphism in human DPP-4 reduces catalytic efficiency by 40%, indicating genetic determinants of metabolite kinetics [5].
Vildagliptin and its carboxy acid metabolite exhibit distinct metabolic susceptibilities to cytochrome P450 (CYP450) enzymes:
Table 2: Phase I Metabolism Profile
Compound | CYP450 Contribution | Major Non-CYP Route | Key Metabolites |
---|---|---|---|
Vildagliptin | <1.6% of total clearance | DPP-4 hydrolysis (69%) | M20.7 (carboxy acid) |
Carboxy Acid Metabolite (M20.7) | Minimal hepatic oxidation | Glucuronidation (minor) | M20.2 (N-glucuronide) |
In vitro studies with recombinant human CYP isoforms (including CYP3A4, CYP2C8, and CYP2C9) show negligible oxidative metabolism of vildagliptin. Similarly, the carboxy acid metabolite (M20.7) undergoes no significant CYP-mediated transformations. Instead, M20.7 is eliminated primarily via renal excretion, with minor glucuronidation forming the secondary metabolite M20.2 [6] [9]. This metabolic inertia contrasts sharply with other DPP-4 inhibitors like saxagliptin, which rely heavily on CYP3A4/5-mediated oxidation [6].
The hydrolysis of vildagliptin to M20.7 occurs predominantly in hepatic extra-mitochondrial compartments:
Table 3: Subcellular Distribution of Vildagliptin Hydrolysis
Tissue Fraction | M20.7 Formation Rate (pmol/h/mg protein) | DPP-4 Activity (nmol/min/mg) |
---|---|---|
Liver Microsomes | 0.64 ± 0.05 | 1.82 ± 0.21 |
Liver Cytosol | 0.13 ± 0.01 | 0.45 ± 0.07 |
Liver S9 Fraction | 0.21 ± 0.03 | 1.15 ± 0.14 |
Human liver microsomes exhibit 4.9-fold higher hydrolytic activity compared to cytosol, aligning with DPP-4's membrane-anchored expression. Tissue-specific profiling reveals the liver accounts for >70% of systemic M20.7 production, with secondary contributions from intestinal epithelium and renal proximal tubules [5] [10]. DPP-4's orientation on the extracellular membrane surface facilitates direct access to circulating vildagliptin, promoting first-pass hydrolysis. Notably, vildagliptin's low protein binding (9.3%) enhances its diffusibility to these enzymatic sites [6] [9].
Significant interspecies differences exist in vildagliptin hydrolysis kinetics:
Table 4: Cross-Species Kinetic Parameters for M20.7 Formation
Species | Vmax (pmol/min/mg) | Km (μM) | Intrinsic Clearance (Vmax/Km) |
---|---|---|---|
Human | 18.3 ± 1.7 | 19.8 ± 3.2 | 0.92 |
Rat | 12.1 ± 0.9 | 35.4 ± 4.1 | 0.34 |
Mouse | 9.8 ± 0.6 | 42.7 ± 5.3 | 0.23 |
Human liver fractions demonstrate 1.5–2-fold higher catalytic efficiency (Vmax/Km) compared to rats and mice. This correlates with 2.3-fold greater DPP-4 protein expression in human hepatocytes. In vitro-in vivo extrapolation studies indicate that while DPP-4 knockout mice exhibit 80% reduced M20.7 formation, humans retain compensatory hydrolysis via non-DPP-4 esterases (e.g., carboxylesterases) [5] [10]. Such differences necessitate cautious translation of preclinical metabolite exposure data to humans.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0